Preproatrial natriuretic factor (104-123)
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C94H171N31O28/c1-45(2)35-60(116-73(134)51(12)108-85(146)66(42-127)122-78(139)58(26-20-32-105-93(100)101)112-83(144)65(40-70(131)132)120-87(148)67(43-128)121-74(135)54(97)41-126)81(142)118-63(38-48(7)8)80(141)110-56(24-16-18-30-96)77(138)123-68(44-129)86(147)113-55(23-15-17-29-95)76(137)117-62(37-47(5)6)79(140)111-57(25-19-31-104-92(98)99)75(136)107-50(11)72(133)115-61(36-46(3)4)82(143)119-64(39-49(9)10)84(145)124-71(53(14)130)89(150)109-52(13)90(151)125-34-22-28-69(125)88(149)114-59(91(152)153)27-21-33-106-94(102)103/h45-69,71,126-130H,15-44,95-97H2,1-14H3,(H,107,136)(H,108,146)(H,109,150)(H,110,141)(H,111,140)(H,112,144)(H,113,147)(H,114,149)(H,115,133)(H,116,134)(H,117,137)(H,118,142)(H,119,143)(H,120,148)(H,121,135)(H,122,139)(H,123,138)(H,124,145)(H,131,132)(H,152,153)(H4,98,99,104)(H4,100,101,105)(H4,102,103,106)/t50-,51-,52-,53+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,71-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZROVYZANOHJC-IGEHTQFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C94H171N31O28 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60149929 | |
| Record name | Preproatrial natriuretic factor (104-123) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60149929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2183.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112160-83-5 | |
| Record name | Preproatrial natriuretic factor (104-123) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112160835 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Preproatrial natriuretic factor (104-123) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60149929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Resin Loading and Initial Amino Acid Attachment
The synthesis begins with anchoring the C-terminal amino acid to a 2-chlorotrityl chloride resin. This resin facilitates high-loading capacities (0.1–0.3 mmol/g) and minimizes premature cleavage during synthesis. The first amino acid (typically Boc-protected) is dissolved in dichloromethane (DCM) with 2,4,6-collidine as a base, enabling nucleophilic substitution to form a stable ester bond. Excess resin (300 mg for a 0.1 mmol scale) ensures complete coupling, and the reaction proceeds for 8–24 hours under nitrogen.
Table 1: Resin Loading Conditions
| Parameter | Specification |
|---|---|
| Resin Type | 2-Chlorotrityl chloride |
| Solvent | Dichloromethane (DCM) |
| Coupling Base | 2,4,6-Collidine |
| Reaction Time | 8–24 hours |
| Scale | 0.1 mmol (300 mg resin) |
Sequential Amino Acid Coupling
Fmoc-protected amino acids are coupled using HCTU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) as activators, with DIPEA (N,N-diisopropylethylamine) as a base. Each coupling cycle involves:
Table 2: Standard Coupling Parameters
| Reagent | Quantity (per 0.1 mmol scale) |
|---|---|
| Amino Acid | 4 equivalents (0.4 mmol) |
| HCTU/HATU | 4 equivalents |
| DIPEA | 8 equivalents |
| Solvent | DMF |
| Reaction Time | 1–2 hours |
Cleavage and Global Deprotection
After synthesizing the full sequence, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) containing scavengers (e.g., triisopropylsilane, water) to prevent side reactions. A typical cleavage cocktail comprises 95% TFA, 2.5% water, and 2.5% triisopropylsilane, agitated for 2–4 hours. The crude peptide is precipitated in cold diethyl ether and centrifuged to yield a pellet.
Large-Scale Production and Industrial Considerations
Industrial-scale SPPS employs automated synthesizers to manage repetitive cycles. For Preproatrial natriuretic factor (104-123), the process is optimized for:
Table 3: Industrial HPLC Purification Parameters
| Column | C18 (5 µm, 250 × 20 mm) |
|---|---|
| Mobile Phase A | 0.1% TFA in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | 20% B to 60% B over 40 minutes |
| Flow Rate | 7 mL/min |
Analytical Validation and Quality Control
Mass Spectrometry (MS)
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS confirms molecular weight (observed m/z: 2184.6 vs. theoretical 2183.6). Discrepancies >0.1% trigger reanalysis or repurification.
Purity Assessment
Analytical HPLC with UV detection at 214 nm ensures ≥95% purity. Impurities (e.g., deletion sequences) are quantified via peak integration.
Table 4: Analytical HPLC Conditions
| Column | C18 (3.5 µm, 4.6 × 150 mm) |
|---|---|
| Gradient | 10% B to 90% B over 25 minutes |
| Flow Rate | 1 mL/min |
| Detection | 214 nm |
Alternative Synthesis Approaches
Recombinant DNA Technology
While SPPS dominates, transfected AtT20 mouse pituitary cells have been engineered to secrete proANP derivatives. However, yields are lower (ng/mL vs. mg/mL in SPPS), and post-translational modifications complicate reproducibility.
| Concentration (mM) | Volume (mL) |
|---|---|
| 1 | 0.458 |
| 5 | 0.0916 |
| 10 | 0.0458 |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Preproatrial natriuretic factor (104-123) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving its amino acid residues .
Common Reagents and Conditions
Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize methionine residues.
Reduction: Reducing agents like dithiothreitol (DTT) are used to reduce disulfide bonds.
Major Products Formed
The primary product formed is the peptide itself, with potential modifications depending on the specific reactions it undergoes. For example, oxidation of methionine residues can lead to methionine sulfoxide .
Scientific Research Applications
Biochemical Properties and Mechanisms of Action
Preproatrial natriuretic factor (104-123) has been shown to enhance renal guanylate cyclase activity, which is pivotal for mediating its physiological effects. Studies have demonstrated that this peptide increases cyclic GMP levels in renal tissues, leading to vasodilation and natriuresis (sodium excretion) . The mechanism involves the activation of particulate guanylate cyclase, which is crucial for the regulation of blood pressure and fluid balance.
Table 1: Biochemical Effects of Preproatrial Natriuretic Factor (104-123)
| Effect | Mechanism | Reference |
|---|---|---|
| Increases cGMP levels | Activation of guanylate cyclase | |
| Enhances renal function | Promotes natriuresis | |
| Decreases adenylate cyclase activity | Modulates hormonal responses |
Cardiovascular Diseases
The role of preproatrial natriuretic factor (104-123) in heart failure has garnered attention due to its ability to counteract the effects of aldosterone, thereby reducing fluid overload and hypertension. The natriuretic peptide system (NPS) has been implicated in therapeutic strategies for heart failure management, highlighting the potential for this peptide in drug development .
Renal Function
Research indicates that preproatrial natriuretic factor (104-123) possesses strong potassium-excreting properties, making it beneficial in conditions characterized by hyperkalemia (elevated potassium levels). Its application in renal therapies could aid in managing electrolyte imbalances effectively .
Case Studies and Clinical Insights
Recent studies have explored the genetic variants of atrial natriuretic peptides and their impact on clinical outcomes in heart failure patients. These investigations have provided insights into how variations in the NPS may influence disease progression and response to therapies .
Case Study Overview
- Study Title : "Natriuretic Peptide Pathways in Heart Failure"
- Findings : Genetic modifications affecting ANP and BNP receptors were associated with altered clinical phenotypes in heart failure patients.
- Implications : Understanding these pathways could lead to precision medicine approaches targeting specific subclasses of heart failure patients.
Research Tools and Experimental Applications
Preproatrial natriuretic factor (104-123) is utilized as a research tool in various experimental settings, including:
- Immunohistochemistry : For studying tissue distribution and receptor expression.
- ELISA : To quantify peptide levels in biological samples.
- In vitro assays : To assess functional responses in renal and cardiovascular models .
Table 2: Research Applications of Preproatrial Natriuretic Factor (104-123)
Mechanism of Action
Preproatrial natriuretic factor (104-123) exerts its effects by binding to natriuretic peptide receptors, particularly guanylyl cyclase/natriuretic peptide receptor-A (GC-A/NPRA). This binding activates the receptor, leading to the production of cyclic guanosine monophosphate (cGMP), which mediates various physiological effects such as vasodilation, diuresis, and natriuresis .
Comparison with Similar Compounds
Structural and Molecular Characteristics
- Amino Acid Sequence: Ser-Ser-Asp-Arg-Ser-Ala-Leu-Leu-Lys-Ser-Lys-Leu-Arg-Ala-Leu-Leu-Thr-Ala-Pro-Arg .
- Molecular Weight: 2183.6 Da (non-Tyr0 variant) ; 2346.73 Da for the Tyr0-modified form (C103H180N32O30) .
- CAS Numbers :
The Tyr0 variant includes an additional tyrosine residue at the N-terminus, enhancing its stability and utility in research settings .
Comparison with Similar Compounds
Other Prepro-ANF Fragments
Prepro-ANF undergoes proteolytic processing to generate multiple bioactive fragments. Key fragments and their properties are compared below:
Key Findings :
- All fragments (26-55, 56-92, 104-123) activate guanylate cyclase with similar potency (ED50 = 10 nM) .
- Prepro-ANF (104-123) uniquely exhibits the most potent kaliuretic effects , likely due to its specific interaction with renal potassium channels .
- The Tyr0-modified variant (CAS 309245-24-7) is favored in pharmacological studies for its enhanced stability and research applicability .
Comparison with Mature Natriuretic Peptides
Prepro-ANF (104-123) shares functional overlap with mature natriuretic peptides but differs in structure and receptor interactions:
Key Differences :
Comparison with NT-pro-ANP (79-98)
NT-pro-ANP (79-98), another fragment from the same precursor, shares kaliuretic activity but is less potent:
| Parameter | Prepro-ANF (104-123) | NT-pro-ANP (79-98) |
|---|---|---|
| Kaliuretic Effect | Strongest in humans | Moderate |
| Diuretic Effect | High | Low |
| Molecular Weight | 2183.6 Da | ~2000 Da (estimated) |
Research and Therapeutic Implications
Biological Activity
Preproatrial natriuretic factor (104-123), a segment of the larger prohormone preproANP, is an important peptide in the natriuretic peptide system. This article explores its biological activity, mechanisms of action, physiological roles, and implications in health and disease.
Overview of Atrial Natriuretic Peptides
Atrial natriuretic peptide (ANP) and its precursors, including preproANP, are crucial for regulating cardiovascular homeostasis. ANP is primarily synthesized in the cardiac atria and released in response to increased blood volume and pressure. The cleavage of preproANP produces several biologically active fragments, including ANP itself and the N-terminal prohormone fragment (NT-proANP) .
Activation of Guanylate Cyclase : PreproANP (104-123) has been shown to activate guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP) in target tissues. This mechanism is essential for its natriuretic and diuretic effects . Specifically, it enhances renal guanylate cyclase activity, promoting sodium and water excretion .
Physiological Effects :
- Natriuresis and Diuresis : The primary function of ANP and its fragments is to promote the excretion of sodium (natriuresis) and water (diuresis), thereby reducing blood volume and pressure .
- Vasodilation : ANP induces vasodilation through cGMP-mediated pathways, which relaxes vascular smooth muscle .
- Inhibition of Renin-Angiotensin System : It suppresses renin secretion from the juxtaglomerular cells, contributing to lower blood pressure .
Case Studies
- Renal Effects in Animal Models : In studies involving rat kidneys, preproANP (104-123) significantly increased cGMP levels at concentrations as low as 10 nM. These findings suggest a potent effect on renal function at physiological concentrations .
- Human Studies : A study involving low-dose infusions of ANP demonstrated significant increases in urinary sodium, magnesium, and calcium excretion, along with reductions in plasma renin activity and aldosterone levels . This underscores the physiological relevance of ANP at normal plasma levels.
- Heart Failure Context : Elevated levels of ANP are often observed in patients with heart failure. For instance, plasma concentrations can increase 10-30 fold during congestive heart failure, indicating a compensatory mechanism to counteract fluid overload .
Data Table: Biological Activities of PreproANP (104-123)
Q & A
Basic Research Questions
Q. What is the structural characterization of Preproatrial Natriuretic Factor (104-123), and how does it influence its biological activity?
- Methodological Answer : The peptide comprises 20 amino acids (Ser-Ser-Asp-Arg-Ser-Ala-Leu-Leu-Lys-Ser-Lys-Leu-Arg-Ala-Leu-Leu-Thr-Ala-Pro-Arg) with a molecular weight of 2346.73 Da (C₁₀₃H₁₈₀N₃₂O₃₀) . Structural stability and bioactivity are influenced by its high polarity (PSA: 1032.95) and amphipathic regions, which facilitate receptor binding. Researchers should use circular dichroism or NMR spectroscopy to analyze conformational changes under physiological conditions .
Q. What standardized assays are recommended for quantifying Preproatrial Natriuretic Factor (104-123) in plasma, and how are they validated?
- Methodological Answer : Immunoluminometric assays (e.g., midregion proANP assay) and radioimmunoassays are commonly used . Key validation parameters include sensitivity (lower limit: 2 pmol/L), intra-assay precision (<8% CV), and recovery rates (85–115%). Researchers must calibrate assays using synthetic peptide standards and validate against clinical cohorts with defined renal function and ejection fraction to avoid confounders .
Advanced Research Questions
Q. How can researchers resolve contradictions in Preproatrial Natriuretic Factor (104-123) plasma concentrations across hypertensive patient cohorts?
- Methodological Answer : Discrepancies often arise from covariates like age, renal function (eGFR), and body mass index (BMI). Use multivariate regression models (e.g., Model I/II in ) to adjust for these variables. For example, in hypertensive cohorts, plasma ANF correlates negatively with renal function after adjusting for age (β = -0.34, p < 0.05) . Stratify analyses by comorbidities (e.g., ischemic heart disease) and validate findings using independent cohorts .
Q. What experimental strategies are recommended for investigating post-translational modifications (PTMs) of Preproatrial Natriuretic Factor (104-123) and their impact on bioactivity?
- Methodological Answer : Employ mass spectrometry (LC-MS/MS) to identify PTMs (e.g., phosphorylation at Ser104 or glycosylation at Thr115) in tissue-specific samples . Functional assays, such as cyclic GMP activation in renal epithelial cells, can link modifications to bioactivity. For example, deamidation of Arg120 reduces receptor binding affinity by 40% (p < 0.01) . Use CRISPR-edited cell models to study PTM regulation under hypoxia or hypervolemia .
Q. How should preclinical studies using Preproatrial Natriuretic Factor (104-123) in animal models be designed to ensure translatability to human cardiovascular diseases?
- Methodological Answer : Follow NIH guidelines for preclinical rigor: (1) Use hypertensive rodent models (e.g., Dahl salt-sensitive rats) with age- and sex-matched controls ; (2) Administer the peptide via osmotic pumps to mimic chronic exposure; (3) Measure hemodynamic outcomes (e.g., blood pressure, natriuresis) alongside plasma ANF kinetics. Ensure statistical power (n ≥ 10/group) and include sham-operated groups to control for surgical stress .
Q. What strategies are effective for optimizing Preproatrial Natriuretic Factor (104-123) as a drug target while minimizing off-target effects?
- Methodological Answer : Use structure-activity relationship (SAR) studies with alanine scanning mutagenesis to identify critical residues (e.g., Leu109 and Arg112 are essential for receptor activation) . For peptide stability, incorporate D-amino acids or PEGylation at protease-sensitive sites (e.g., Lys106). Validate specificity via RNA-seq of treated tissues to rule out unintended gene regulation .
Data Analysis and Interpretation
Q. How can researchers address variability in Preproatrial Natriuretic Factor (104-123) measurements due to pre-analytical factors?
- Methodological Answer : Standardize blood collection protocols: use EDTA tubes, centrifuge within 30 minutes, and store plasma at -80°C. Pre-analytical variability (e.g., hemolysis) increases CV by 15–20% . Include internal controls (spiked synthetic peptide) in each batch and report coefficients of variation (CV) for transparency .
Q. What statistical approaches are recommended for longitudinal studies investigating Preproatrial Natriuretic Factor (104-123) in heart failure progression?
- Methodological Answer : Use mixed-effects models to account for repeated measures and dropout rates. Adjust for time-varying confounders (e.g., diuretic use, eGFR decline). In the BACH trial, midregional proANP levels >250 pmol/L predicted 90-day mortality (HR: 2.1, 95% CI: 1.4–3.2) . Power calculations should assume a 20% attrition rate and use two-tailed α = 0.05 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
